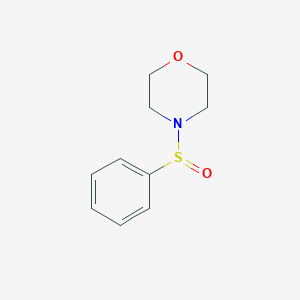
4-(Phenylsulfinyl)morpholine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(Phenylsulfinyl)morpholine is an organic compound with the molecular formula C10H13NO2S It features a morpholine ring substituted with a phenylsulfinyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Phenylsulfinyl)morpholine typically involves the reaction of morpholine with a phenylsulfinyl chloride under controlled conditions. One common method includes the use of a base such as triethylamine to facilitate the reaction. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, the purification steps, such as recrystallization or chromatography, are optimized to ensure the compound meets industrial standards .
Analyse Des Réactions Chimiques
Types of Reactions
4-(Phenylsulfinyl)morpholine undergoes various chemical reactions, including:
Oxidation: The phenylsulfinyl group can be further oxidized to a sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to the corresponding sulfide using reducing agents such as lithium aluminum hydride.
Substitution: The morpholine ring can undergo nucleophilic substitution reactions, where the phenylsulfinyl group can be replaced by other functional groups
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles under basic or acidic conditions.
Major Products Formed
Oxidation: 4-(Phenylsulfonyl)morpholine.
Reduction: 4-(Phenylthio)morpholine.
Substitution: Depending on the nucleophile used, various substituted morpholine derivatives can be formed
Applications De Recherche Scientifique
4-(Phenylsulfinyl)morpholine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including its role as a ligand in biochemical assays.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain cancers and bacterial infections.
Industry: It is used in the development of new materials and as a catalyst in various chemical reactions .
Mécanisme D'action
The mechanism of action of 4-(Phenylsulfinyl)morpholine involves its interaction with specific molecular targets. For instance, in antibacterial applications, it disrupts bacterial cell membranes and induces the production of reactive oxygen species, leading to bacterial cell death. In cancer research, it may interfere with cellular signaling pathways, inducing apoptosis in cancer cells .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-(Phenylsulfonyl)morpholine: Similar structure but with a sulfonyl group instead of a sulfinyl group.
Morpholine: The parent compound without the phenylsulfinyl substitution.
4-(Phenylthio)morpholine: Contains a phenylthio group instead of a phenylsulfinyl group .
Uniqueness
4-(Phenylsulfinyl)morpholine is unique due to the presence of the phenylsulfinyl group, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for research and industrial applications.
Propriétés
Numéro CAS |
16066-32-3 |
|---|---|
Formule moléculaire |
C10H13NO2S |
Poids moléculaire |
211.28 g/mol |
Nom IUPAC |
4-(benzenesulfinyl)morpholine |
InChI |
InChI=1S/C10H13NO2S/c12-14(10-4-2-1-3-5-10)11-6-8-13-9-7-11/h1-5H,6-9H2 |
Clé InChI |
FRAOEVPMHPMAGS-UHFFFAOYSA-N |
SMILES canonique |
C1COCCN1S(=O)C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Methyl 9-[(3-methylbut-2-enoyl)oxy]nonanoate](/img/structure/B14140276.png)
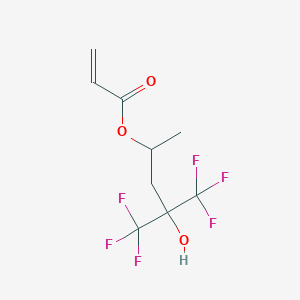
![[2-(2,3-Dihydro-1,4-benzodioxin-6-ylamino)-2-oxoethyl] 2-phenoxyacetate](/img/structure/B14140284.png)
![2-[2-(2-hydroxyethyl)piperidin-1-yl]-1-(5-methoxy-1H-indol-3-yl)ethanone](/img/structure/B14140291.png)
![[(1R,2S)-2-Methylcyclohexyl]methanol](/img/structure/B14140296.png)

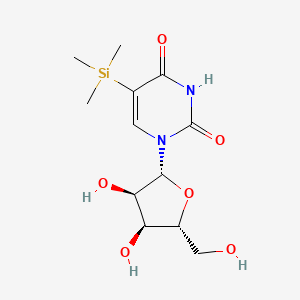
![N-[5-Bromo-2-(1H-tetrazol-1-yl)benzoyl]glycine methyl ester](/img/structure/B14140318.png)
![1-[(E)-2-Phenylethenyl]pyridin-1-ium bromide](/img/structure/B14140324.png)
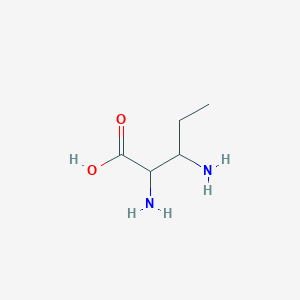
![5-(4-Fluorophenyl)-7-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidine-2-acetic acid](/img/structure/B14140335.png)
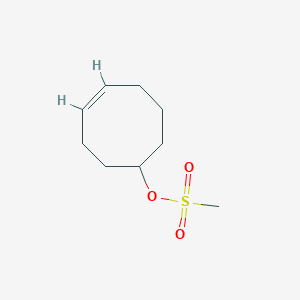
![2-[(2E)-2-(1-cyano-2-ethoxy-2-oxoethylidene)hydrazinyl]benzoic acid](/img/structure/B14140340.png)
![[5-(Chloromethyl)-5,6-dihydro-1,4-dioxin-2-yl]phosphonic dichloride](/img/structure/B14140347.png)
